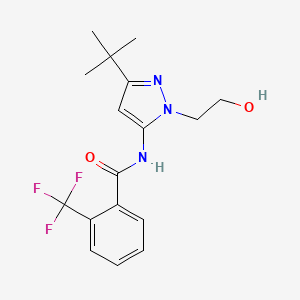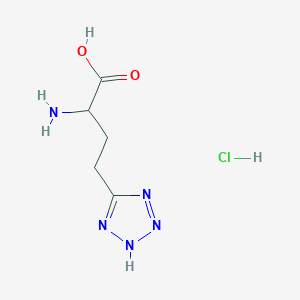
2-氨基-4-(1H-1,2,3,4-四唑-5-基)丁酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid hydrochloride is an organic compound with the molecular formula C5H10ClN5O2 and a molecular weight of 207.62. This compound features a tetrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry . Tetrazoles are often used as bioisosteres of carboxylic acids due to their similar pKa values and enhanced lipophilicity .
科学研究应用
2-amino-4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s tetrazole ring allows it to interact with various enzymes and receptors, making it useful in biochemical studies.
Medicine: Due to its bioisosteric properties, it is explored for its potential as a drug candidate with antibacterial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as high nitrogen content for energetic materials.
作用机制
Target of Action
It is known that tetrazole derivatives often interact with various biological targets due to their high nitrogen content .
Mode of Action
Tetrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of coordination complexes .
Biochemical Pathways
Tetrazole derivatives are known to participate in various biochemical reactions, often acting as synthons in multicomponent reactions .
Pharmacokinetics
The compound’s water solubility at 18°c is 12g/l , which may influence its bioavailability.
Result of Action
Tetrazole derivatives have been reported to have potential antimicrobial activity and cytotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability might be affected by temperature, as it has a melting point of 201-205°C . Furthermore, the compound’s reactivity might be influenced by its interaction with other substances in the environment.
准备方法
One common method includes the reaction of an appropriate amino acid derivative with sodium azide and triethyl orthoformate under acidic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels .
化学反应分析
2-amino-4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-amino-4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid hydrochloride is unique due to its specific structure and properties. Similar compounds include:
4,5-Bis(tetrazol-5-yl)-1,2,3-triazole: Known for its high nitrogen content and energetic properties.
2,5-Di(2H-tetrazol-5-yl)terephthalic acid: Used in the development of metal-organic frameworks with high adsorption capacities.
These compounds share the tetrazole ring but differ in their additional functional groups and applications.
属性
IUPAC Name |
2-amino-4-(2H-tetrazol-5-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2.ClH/c6-3(5(11)12)1-2-4-7-9-10-8-4;/h3H,1-2,6H2,(H,11,12)(H,7,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITKHVFIPFIHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C1=NNN=N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(butan-2-yl)phenoxy]-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2422314.png)
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2422315.png)
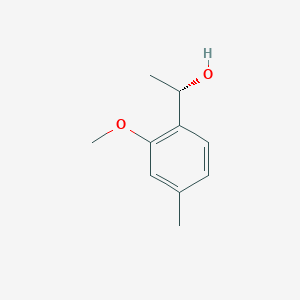
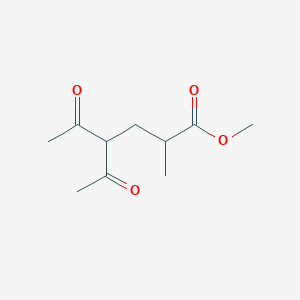
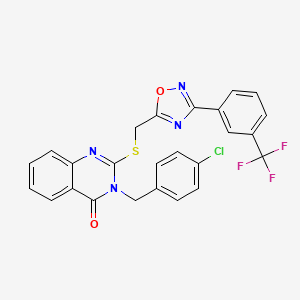
![Methyl 2-prop-2-enoyl-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2422324.png)
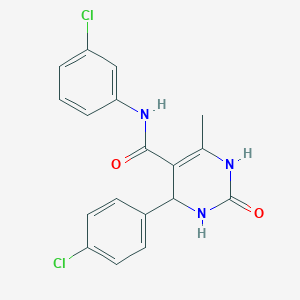
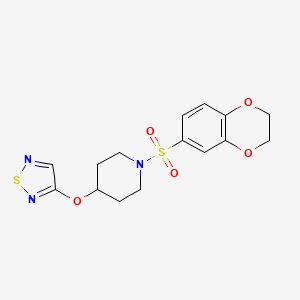
![3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2422327.png)
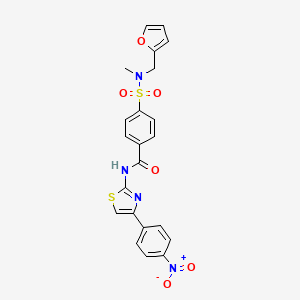
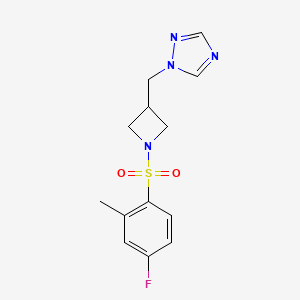
![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2422333.png)
![N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2422334.png)
